molecular formula C12H9N3OS B12940961 7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-26-8

7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

Cat. No.: B12940961
CAS No.: 33360-26-8
M. Wt: 243.29 g/mol
InChI Key: GRRJNJWGBIGIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazolo[5,4-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-d]pyrimidines: These compounds have a similar bicyclic structure but contain a sulfur atom in place of the oxygen atom in the oxazole ring.

    Pyrimido[4,5-d]pyrimidines: These compounds have a similar pyrimidine ring system but differ in the fused ring structure.

Uniqueness

7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine is unique due to the presence of the methylthio and phenyl groups, which confer distinct chemical properties and potential biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

33360-26-8

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

7-methylsulfanyl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C12H9N3OS/c1-17-12-9-11(13-7-14-12)16-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

GRRJNJWGBIGIMB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=C(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.